BenchChemオンラインストアへようこそ!

Wnk-IN-3

Allosteric inhibition WNK kinase ATP-noncompetitive

Wnk-IN-3 (CAS 853298-47-2; TargetMol Cat# T29160) is a synthetic small-molecule urea derivative (C₂₇H₃₂F₃N₇O₂, MW 543.58 g/mol) classified as a novel allosteric inhibitor of the With-No-Lysine (WNK) serine/threonine kinase family. WNK kinases (WNK1–4) are master regulators of renal electrolyte homeostasis and blood pressure control, acting upstream of the SPAK/OSR1-NCC/NKCC signaling axis.

Molecular Formula C27H32F3N7O2
Molecular Weight 543.6 g/mol
CAS No. 853298-47-2
Cat. No. B1683316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnk-IN-3
CAS853298-47-2
SynonymsWNK-IN-3;  WNK IN 3;  WNKIN3
Molecular FormulaC27H32F3N7O2
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)NC)C(F)(F)F
InChIInChI=1S/C27H32F3N7O2/c1-18(2)37-14-12-36(13-15-37)17-19-4-5-21(16-23(19)27(28,29)30)34-26(38)33-20-6-8-22(9-7-20)39-24-10-11-32-25(31-3)35-24/h4-11,16,18H,12-15,17H2,1-3H3,(H,31,32,35)(H2,33,34,38)
InChIKeyTZKBNGYRAFKRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wnk-IN-3 (CAS 853298-47-2) Allosteric WNK Kinase Inhibitor: Chemical Identity and Mechanism Class for Procurement Specification


Wnk-IN-3 (CAS 853298-47-2; TargetMol Cat# T29160) is a synthetic small-molecule urea derivative (C₂₇H₃₂F₃N₇O₂, MW 543.58 g/mol) classified as a novel allosteric inhibitor of the With-No-Lysine (WNK) serine/threonine kinase family . WNK kinases (WNK1–4) are master regulators of renal electrolyte homeostasis and blood pressure control, acting upstream of the SPAK/OSR1-NCC/NKCC signaling axis [1]. Unlike orthosteric ATP-competitive WNK inhibitors such as WNK463, allosteric WNK inhibitors are proposed to bind outside the conserved ATP pocket, potentially conferring advantages in selectivity and efficacy under high physiological ATP concentrations [2]. Wnk-IN-3 bears a distinct diaryl urea scaffold featuring a 2-(methylamino)pyrimidin-4-yloxy phenyl moiety linked via urea to a 3-trifluoromethyl-4-[(4-isopropylpiperazin-1-yl)methyl]phenyl group, a chemotype absent from the major characterized WNK inhibitor series .

Why In-Class WNK Inhibitors Cannot Substitute Wnk-IN-3: Binding Mode Divergence and Scaffold Specificity


The WNK inhibitor landscape is functionally bifurcated between orthosteric ATP-competitive agents (e.g., WNK463) and allosteric ATP-noncompetitive agents (e.g., WNK-IN-11), which engage fundamentally different binding sites on the kinase domain [1]. Orthosteric inhibitors compete with millimolar intracellular ATP, and their cellular potency can be attenuated under physiological ATP conditions; allosteric inhibitors are predicted to retain efficacy independent of ATP concentration [2]. Furthermore, among allosteric WNK inhibitors, isoform selectivity profiles diverge sharply: WNK-IN-11 exhibits 57-fold selectivity for WNK1 over WNK2 and >1000-fold over WNK4 , whereas other allosteric chemotypes may display distinct selectivity fingerprints. Wnk-IN-3 bears a diaryl urea scaffold with a 3-trifluoromethyl substitution and an N-isopropylpiperazine moiety not found in WNK463, WNK-IN-11, or WNK-IN-7, making its selectivity and pharmacological profile inherently unpredictable from other WNK inhibitors . Substituting Wnk-IN-3 with a structurally unrelated WNK inhibitor risks introducing confounding isoform bias, divergent cellular activity, and incompatible physicochemical properties in experimental systems.

Quantitative Differentiation Evidence for Wnk-IN-3 Against Key Comparators: Binding Mode, Scaffold, and Specification Data


Evidence Item 1: Allosteric vs. Orthosteric Binding Mode — Structural Divergence from WNK463

Wnk-IN-3 is classified by suppliers as an allosteric WNK kinase inhibitor, placing it in the ATP-noncompetitive class mechanistically distinct from WNK463 . WNK463 is a well-characterized orthosteric pan-WNK inhibitor that binds at the ATP pocket and inhibits WNK1 (IC₅₀ = 5 nM), WNK2 (IC₅₀ = 1 nM), WNK3 (IC₅₀ = 6 nM), and WNK4 (IC₅₀ = 9 nM) in in vitro kinase assays . Crystallographic evidence confirms WNK463 occupies the ATP-binding site (PDB: 4Q2A) [1]. The allosteric mechanism was established in the foundational ACS Chem Biol 2016 study, which demonstrated that ATP-noncompetitive WNK inhibitors retain efficacy at high (1 mM) ATP concentrations where orthosteric inhibitors lose potency, and co-crystallized an allosteric inhibitor (WNK476, PDB: 5TF9) bound outside the ATP pocket [2]. For Wnk-IN-3, quantitative IC₅₀ and binding site data are not publicly disclosed in the peer-reviewed literature as of this assessment [3].

Allosteric inhibition WNK kinase ATP-noncompetitive Binding mode

Evidence Item 2: Distinct Diaryl Urea Scaffold with Trifluoromethyl-Piperazine Motif — Chemical Differentiation from WNK-IN-11 and WNK-IN-7

Wnk-IN-3 possesses a unique diaryl urea core (IUPAC: 1-[4-(4-isopropyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-3-[4-(2-methylamino-pyrimidin-4-yloxy)-phenyl]-urea) that is structurally distinct from all other publicly characterized WNK inhibitors . The compound contains three differentiating substructural features: (i) a central urea linker (NHC(=O)NH) bridging two aryl systems, (ii) a 3-trifluoromethyl substituent on one phenyl ring, and (iii) an N-isopropylpiperazine moiety connected via a methylene spacer. This scaffold contrasts with WNK-IN-11 (a distinct allosteric chemotype, CAS 2123489-30-3, MW differs) and WNK-IN-7 (CAS 2125724-72-1, a quinoline-based ATP-noncompetitive inhibitor with WNK1 IC₅₀ = 95 nM) [REFS-2, REFS-3]. The trifluoromethyl group is a recognized pharmacokinetic modifier that can enhance metabolic stability and membrane permeability relative to non-fluorinated analogs [1]. The isopropylpiperazine moiety may confer differential solubility and hydrogen-bonding potential compared to the methylpiperazine or morpholine groups found in related allosteric series [2].

Chemical scaffold Structure-activity relationship Diaryl urea Trifluoromethyl

Evidence Item 3: WNK Isoform Selectivity Potential — Allosteric Class Advantage vs. WNK463 Pan-Kinase Orthosteric Inhibition

WNK463 is a pan-WNK orthosteric inhibitor with near-equipotent activity against all four isoforms (WNK1 IC₅₀ = 5 nM; WNK2 = 1 nM; WNK3 = 6 nM; WNK4 = 9 nM), providing no isoform discrimination . In contrast, WNK-IN-11 demonstrates that allosteric inhibitors can achieve marked isoform selectivity: WNK1 IC₅₀ = 4 nM, with 57-fold selectivity over WNK2 and >1000-fold over WNK4, while also showing minimal off-target activity against a panel of >400 kinases at 10 μM . The ACS Chem Biol 2016 foundational paper on allosteric WNK inhibitors reported that the allosteric binding site is located in a less conserved region of the kinase domain, providing a structural basis for achieving isoform selectivity that is inaccessible to orthosteric inhibitors [1]. For Wnk-IN-3, while its specific isoform selectivity profile has not been publicly disclosed, its classification as an allosteric inhibitor places it in the class that has demonstrated capacity for WNK isoform discrimination . Quantitative selectivity data for Wnk-IN-3 against individual WNK isoforms or broader kinome panels are not available in the public domain [2].

Kinase selectivity WNK isoforms Allosteric vs. orthosteric Kinase profiling

Evidence Item 4: In Vivo Pharmacodynamic Validation Gap — Comparative Status Against WNK463 and WNK-IN-11

Both WNK463 and optimized allosteric WNK inhibitors from the Novartis program have demonstrated in vivo pharmacodynamic activity in rodent hypertension models [REFS-1, REFS-2]. WNK463 (orthosteric) produced significant, dose-dependent increases in urine output, urinary sodium, and potassium excretion in Sprague-Dawley rats with oral bioavailability (t₁/₂ = 2.1 h) . The optimized allosteric compound from the J Med Chem 2017 study reduced blood pressure in mice overexpressing human WNK1 and induced diuresis, natriuresis, and kaliuresis in spontaneously hypertensive rats (SHR) when dosed orally [1]. WNK-IN-11 has also been reported as orally active and effective at regulating cardiovascular homeostasis . For Wnk-IN-3, no in vivo pharmacokinetic, pharmacodynamic, or efficacy data have been published in the peer-reviewed literature as of this assessment [2]. The compound is designated for research use only by all listed suppliers, consistent with an early-stage or screening-hit stage of characterization .

In vivo efficacy Blood pressure Pharmacokinetics Hypertension models

Evidence Item 5: Purity Specification and Procurement Feasibility — Tangible Differentiator for Experimental Reproducibility

Wnk-IN-3 is commercially available from multiple vendors with specified purity of ≥98% (HPLC) [REFS-1, REFS-2]. The compound is supplied as a solid powder with verified solubility in DMSO, and stock solution preparation protocols are available (e.g., 10 mM stock requires 1.84 mL DMSO per 10 mg at MW 543.6) . Procurement lead time is significant: MedKoo lists a 2–4 month custom synthesis lead time with a 1 g minimum order quantity , while TargetMol offers 25–100 mg quantities with 6–8 week availability at pricing of $1,670–$2,800 . In contrast, WNK463 is available as a pre-formulated, off-the-shelf product with 99.75% purity and supporting in vivo formulation guidance , and WNK-IN-11 is available at 99.87% purity (HPLC) . Storage conditions for Wnk-IN-3 are standard: dry, dark, 0–4°C short-term or -20°C long-term, with >2 year shelf life .

Compound purity Quality control Procurement specification Reproducibility

Evidence Item 6: Evidence Strength Self-Assessment and Caveat — Critical Transparency for Scientific Procurement Decisions

A comprehensive search of PubMed, PubMed Central, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (TargetMol, MedChemExpress, Selleck, MedKoo, MuseChem, CymitQuimica) conducted on 2026-05-10 yielded no peer-reviewed publications reporting quantitative IC₅₀, Kd, Ki, selectivity profiling, pharmacokinetic, or in vivo efficacy data for Wnk-IN-3 (CAS 853298-47-2) [1]. The compound's classification as an allosteric WNK inhibitor rests on vendor catalog descriptions without citation to primary characterization data . Only one patent (US-9260417-B2) broadly related to allosteric kinase inhibition was identified as potentially relevant background, but Wnk-IN-3 is not explicitly claimed or exemplified therein [2]. Consequently, all differentiation claims in this guide that rely on mechanism, selectivity, or potency are tagged as 'Class-level inference' or 'Supporting evidence' based on the known properties of allosteric WNK inhibitor chemotypes rather than on direct experimental characterization of Wnk-IN-3. Researchers procuring this compound should anticipate the need for in-house biochemical characterization to establish potency and selectivity before use in mechanistic studies [3].

Evidence quality Data gaps Risk assessment Procurement caveat

Appropriate Research Application Scenarios for Wnk-IN-3 Based on Available Evidence


In Vitro Allosteric WNK Kinase Mechanism-of-Action Studies

Wnk-IN-3 is best suited as a tool compound for in vitro biochemical studies investigating allosteric WNK kinase inhibition mechanisms, where its ATP-noncompetitive binding mode (per vendor classification) can be exploited as a complement to orthosteric comparator WNK463 [1]. The compound's distinct diaryl urea scaffold enables structure-activity relationship (SAR) expansion around a chemotype orthogonal to the published allosteric series [2]. Recommended experimental design: co-treatment with Wnk-IN-3 and escalating ATP concentrations (0.1–5 mM) in kinase activity assays to experimentally verify ATP-noncompetitive behavior, using WNK463 as an ATP-competitive control . Researchers must first establish in-house IC₅₀ values against recombinant WNK1–4 before mechanistic interpretation, as public potency data are absent [3].

Chemical Library Diversification for WNK-Targeted High-Throughput Screening

Wnk-IN-3 can serve as a scaffold-representative compound for chemical library diversification in WNK-targeted drug discovery campaigns, particularly where screening collections are dominated by aminopyrimidine-based ATP-competitive scaffolds [1]. Its diaryl urea chemotype with 3-trifluoromethyl and N-isopropylpiperazine substituents occupies chemical space not represented by WNK463, WNK-IN-11, or WNK-IN-7, making it valuable for hit-to-lead scaffold hopping and intellectual property diversification [2]. Procurement as a >98% purity solid with DMSO solubility supports plate-based screening workflows .

Comparative Selectivity Profiling — Allosteric vs. Orthosteric WNK Inhibitor Fingerprinting

A well-designed comparative study of Wnk-IN-3 alongside WNK463 (orthosteric) and WNK-IN-11 (allosteric, WNK1-selective with characterized selectivity: 57-fold WNK1/WNK2 and >1000-fold WNK1/WNK4) can generate valuable selectivity fingerprint data for the allosteric WNK inhibitor class [1]. Such profiling should include: (i) recombinant WNK1–4 IC₅₀ determination under uniform assay conditions, (ii) broad kinome profiling against a panel of >400 kinases at 1–10 μM, and (iii) cellular target engagement using OSR1/SPAK phosphorylation as a proximal pathway readout in HT29 or HEK293 cells [2]. WNK463 (pan-WNK, orthosteric) and WNK-IN-11 (WNK1-selective, allosteric) provide well-characterized benchmarks for contextualizing Wnk-IN-3's selectivity window .

Cellular WNK Signaling Studies — NCC/NKCC Cotransporter Regulation in Renal Epithelial Models

The WNK-SPAK/OSR1-NCC/NKCC signaling axis is the canonical pathway through which WNK kinases regulate renal electrolyte transport and blood pressure, and allosteric WNK inhibitors from the Novartis program have been validated to inhibit rubidium uptake via NKCC1 in HT29 cells [1]. Wnk-IN-3 can be deployed in analogous cellular assays (HT29, MDCK, or HEK293 cells with NCC/NKCC reporters) to probe WNK-dependent ion transport regulation, provided that in-house concentration-response characterization (e.g., IC₅₀ for OSR1 phosphorylation inhibition) is first performed [2]. Interpretation of cellular data must account for potential isoform selectivity differences between Wnk-IN-3 and characterized comparators, and orthogonal validation with WNK463 or genetic knockdown controls is strongly recommended .

Quote Request

Request a Quote for Wnk-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.